Trientine hydrochloride
Overview
Description
Trientine hydrochloride is a copper-chelating agent used primarily in the treatment of Wilson’s disease, a genetic disorder that leads to excessive accumulation of copper in the body. The compound is known chemically as N,N’-bis(2-aminoethyl)-1,2-ethanediamine dihydrochloride. It is a white to pale yellow crystalline hygroscopic powder that is freely soluble in water and methanol, slightly soluble in ethanol, and insoluble in chloroform and ether .
Mechanism of Action
Target of Action
Trientine hydrochloride, also known as triethylenetetramine (TETA), is a potent and selective copper (II)-selective chelator . It primarily targets copper ions in the body, which play a crucial role in various biochemical processes.
Mode of Action
This compound works by binding to excess copper in the body, forming a stable complex . This complex is then eliminated from the body through urinary excretion . By reducing the body’s copper levels, this compound can help manage conditions like Wilson’s disease, where copper accumulation in tissues leads to various health problems .
Biochemical Pathways
By chelating copper, this compound can prevent the oxidative stress and antioxidant inhibition caused by unbound or loosely bound copper II ions . It may also modulate inflammatory signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and calcineurin–nuclear factor of activated T cells (NFAT) signaling pathways or nucleotide-binding domain leucine-rich repeat family pyrin domain containing receptor 3 (NLRP3) inflammasome .
Pharmacokinetics
A study comparing the pharmacokinetics of two different oral formulations of trientine (TETA 4HCl tablets vs TETA 2HCl capsules) in healthy adult subjects found that the rate (maximum plasma concentration [Cmax]) and extent (area under the plasma concentration-time curve from time zero to infinity [AUC 0–∞]) of absorption of trientine were greater for TETA 4HCl than for the TETA 2HCl formulation . The median time to reach maximum plasma concentration (Tmax) was 2.00 h (TETA 4HCl) and 3.00 h (TETA 2HCl) . Both formulations presented a similar terminal elimination rate (λz) and a similar terminal half-life (t½) for trientine .
Result of Action
The primary result of this compound’s action is the reduction of excess body copper storage, which can ameliorate symptoms of Wilson’s disease . In addition, this compound has been associated with reduced left ventricular hypertrophy (LVH) and fibrosis, and improved mitochondrial function and energy metabolism in preclinical and clinical studies in diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be administered orally on an empty stomach, at least 1 hour before or 2 hours after meals, and at least 1 hour apart from any other drug, food, or milk . This is to ensure optimal absorption and efficacy. Furthermore, the drug should be used only in a well-ventilated area, and exposure to the capsule contents should be avoided .
Biochemical Analysis
Biochemical Properties
Trientine hydrochloride plays a significant role in biochemical reactions, particularly in the chelation of copper. It binds to copper, facilitating its removal from the body . This interaction with copper is crucial in the management of Wilson’s disease, where copper accumulation is a primary concern .
Cellular Effects
This compound has been observed to have various effects on cells. In patients with heart failure with reduced ejection fraction (HFrEF), the addition of this compound to usual care was well-tolerated . It has also been associated with reduced left ventricular hypertrophy (LVH) and fibrosis, and improved mitochondrial function and energy metabolism in patients with hypertrophic cardiomyopathy .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its chelating properties. As a copper (II)-selective chelator, it binds to copper ions, forming a stable complex that is then excreted from the body . This helps to reduce the high copper levels seen in conditions like Wilson’s disease .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. For instance, in the TRACER-HF trial, the 300 mg dose of the oral copper chelator considerably reduced NT-proBNP at four and eight weeks .
Metabolic Pathways
This compound is involved in the metabolic pathway related to copper homeostasis. By chelating copper, it aids in the excretion of excess copper from the body .
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that after oral administration, it is absorbed and distributed in the body where it binds to copper and facilitates its removal .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trientine hydrochloride can be synthesized through the reaction of triethylenetetramine with hydrochloric acid in an aqueous medium. The process involves protecting the triethylenetetramine and then reacting it with hydrochloric acid to yield the corresponding dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure the desired purity and yield of the final product. The compound is typically packaged and stored under inert gas in tight, light-resistant containers and refrigerated to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Trientine hydrochloride undergoes various chemical reactions, including chelation, where it forms stable complexes with metal ions such as copper. This chelation process is crucial for its therapeutic use in removing excess copper from the body .
Common Reagents and Conditions
The chelation reaction typically involves this compound and copper ions under physiological conditions. The compound can also react with other metal ions, such as zinc and iron, although its affinity for copper is significantly higher .
Major Products Formed
The primary product formed from the reaction of this compound with copper ions is a stable copper-trientine complex, which is then excreted from the body through urine .
Scientific Research Applications
Trientine hydrochloride has a wide range of scientific research applications:
Medicine: It is primarily used in the treatment of Wilson’s disease.
Chemistry: The compound is used as a chelating agent in various chemical processes to remove or neutralize metal ions.
Industry: This compound is used in industrial processes that require the removal of metal ions from solutions.
Comparison with Similar Compounds
Similar Compounds
Penicillamine: Another copper-chelating agent used in the treatment of Wilson’s disease.
Dimercaprol: Used for heavy metal poisoning, including copper, but has a different mechanism of action and side effect profile compared to trientine hydrochloride.
Uniqueness
This compound is unique in its high selectivity for copper ions and its ability to form stable complexes that are easily excreted from the body. This selectivity makes it particularly effective in treating conditions like Wilson’s disease, where copper accumulation is a significant problem .
Properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4.2ClH/c7-1-3-9-5-6-10-4-2-8;;/h9-10H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHIICXRPHEJKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057863 | |
Record name | Trientine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38260-01-4 | |
Record name | Trientine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trientine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIENTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3NX54582 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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